molecular formula C16H14O5 B1259963 (6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

Cat. No.: B1259963
M. Wt: 286.28 g/mol
InChI Key: NYGZYUAVZPIKBZ-ZBEGNZNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lespedezol D1 is a member of the class of pterocarpans that is (6aR,11aR)-3,9-dihydroxypterocarpan in which the hydrogen at position 8 has been replaced by a methoxy group. It is a member of pterocarpans, an organic heterotetracyclic compound and an aromatic ether. It derives from a (6aR,11aR)-3,9-dihydroxypterocarpan.

Scientific Research Applications

  • Synthetic Applications : An efficient synthesis method for related compounds, including (±)-4-Prenylpterocarpin, was developed, which could have implications for the synthesis of the specified compound (Coelho et al., 1992).

  • Flavonoid Isolation and Antioxidant Properties : Flavonoids similar to the specified compound were isolated from plant extracts, and their antioxidant properties were investigated. This research highlights the potential of such compounds in addressing oxidative stress (Darshan et al., 2022).

  • Fluorescence Properties : The fluorescence properties of closely related chromene compounds in the solid state were studied, providing insights into the photophysical characteristics that might be applicable to the specified compound (Shi, Liang, & Zhang, 2017).

  • Molecular Structure Analysis : Studies on similar compounds, like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene, focused on molecular structure, revealing insights into the conformation and interactions of such molecules (da Silva et al., 2007).

  • Biological Activities : The isolated flavonoid compound 6a,11a-dihydro-6H-[1] benzofuro [3,2-c][1,3]dioxolo[4,5-g]chromen-9-ol from Vitex agnus-castus showed moderate anti-inflammatory and enzyme inhibitory activities, which could be relevant for the specified compound (Ahmad et al., 2010).

  • Chemical Transformations and Applications : Research on related compounds, such as benzo[c]coumarin carboxylic acids, focused on their synthesis and potential applications, including insights into chemical transformations and applications in various fields (Pelter et al., 1997).

  • Antitumor Activity : The antitumor activity of benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, which are structurally related to the specified compound, was investigated, providing potential insights into the therapeutic applications of such compounds (Tian et al., 2014).

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C16H14O5/c1-19-15-5-10-11-7-20-13-4-8(17)2-3-9(13)16(11)21-14(10)6-12(15)18/h2-6,11,16-18H,7H2,1H3/t11-,16-/m0/s1

InChI Key

NYGZYUAVZPIKBZ-ZBEGNZNMSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C3COC4=C(C3O2)C=CC(=C4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Reactant of Route 2
(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Reactant of Route 3
(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Reactant of Route 4
(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Reactant of Route 5
(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Reactant of Route 6
(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

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